molecular formula C8H8BrNO B13668127 4-Bromo-3-cyclopropoxypyridine

4-Bromo-3-cyclopropoxypyridine

Cat. No.: B13668127
M. Wt: 214.06 g/mol
InChI Key: JOZQUFHTVOKSHA-UHFFFAOYSA-N
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Description

4-Bromo-3-cyclopropoxypyridine is a heterocyclic organic compound with the molecular formula C8H8BrNO. It is a derivative of pyridine, where the bromine atom is substituted at the fourth position and a cyclopropoxy group is attached at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-cyclopropoxypyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This method utilizes a palladium-catalyzed cross-coupling reaction between a boronic acid derivative and a halogenated pyridine . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound often involves optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound .

Mechanism of Action

The mechanism of action of 4-Bromo-3-cyclopropoxypyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-cyclopropoxypyridine is unique due to the presence of both the bromine and cyclopropoxy groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex organic molecules .

Properties

Molecular Formula

C8H8BrNO

Molecular Weight

214.06 g/mol

IUPAC Name

4-bromo-3-cyclopropyloxypyridine

InChI

InChI=1S/C8H8BrNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2

InChI Key

JOZQUFHTVOKSHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CN=C2)Br

Origin of Product

United States

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